Cas no 162607-20-7 ((5-methylthiophen-2-yl)boronic acid)

(5-Methylthiophen-2-yl)boronic acid is a heteroaryl boronic acid derivative commonly employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its thiophene backbone, substituted with a methyl group at the 5-position, enhances stability while maintaining reactivity with aryl halides or pseudohalides. This compound is particularly useful in pharmaceutical and materials science research for constructing complex biaryl or heterobiaryl structures. The boronic acid moiety allows for efficient palladium-catalyzed coupling under mild conditions, offering high selectivity and functional group tolerance. Its crystalline solid form ensures ease of handling and storage. Typical applications include the synthesis of conjugated polymers, agrochemicals, and bioactive molecules requiring tailored electronic or steric properties.
(5-methylthiophen-2-yl)boronic acid structure
162607-20-7 structure
Product Name:(5-methylthiophen-2-yl)boronic acid
CAS No:162607-20-7
MF:C5H7BO2S
MW:141.983880281448
MDL:MFCD01318166
CID:65659
PubChem ID:2734374
Update Time:2025-06-09

(5-methylthiophen-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-thiopheneboronic acid
    • 5-Methyl-2-thienylboric acid
    • 5-Methyl-2-thienylboronic acid
    • (5-Methylthiophen-2-yl)boronic acid
    • 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
    • 5-Methylthiophene-2-boronic acid
    • AKOS BRN-0271
    • CHEMBRDG-BB 3200980
    • TIMTEC-BB SBB004150
    • RARECHEM AH PB 0219
    • 2-Borono-5-methylthiophene
    • 2-Methylthienyl-5-boronic acid
    • (5-methyl-2-thienyl)boronic acid
    • 5-methylthiophen-2-ylboronic acid
    • 5-Methylthiophene-2-boronicacid
    • (5-Methylthiophen-2-Yl)Boranediol
    • Boronic acid, (5-methyl-2-thienyl)-
    • 2-METHYLTHIOPHENE-5-BORONIC ACID
    • 5-methylthiophen-2yl-boronic acid
    • PubChem7558
    • 5-methylthiopheneboronic acid
    • AKOS003585334
    • PB21738
    • A810390
    • NRIYPIBRPGAWDD-UHFFFAOYSA-N
    • M1850
    • 5-methyl-2-thiophene-boronic acid
    • 5-methylthiophene-2-ylboronic acid
    • (5-methyl-2-thiophenyl)boronic acid
    • BCP27051
    • Z1203159464
    • J-501600
    • MFCD01318166
    • AM803287
    • 5-methyl-thiophene-2-boronic acid
    • SY004158
    • FT-0620675
    • 2-methyl-thiophene-5-boronic acid
    • 5-methyl-thiophen-2-yl-boronic acid
    • SCHEMBL130322
    • (5-methylthiophen-2-yl)boronicAcid
    • EN300-140712
    • 5-methylthiophen-2-boronic acid
    • A3616
    • 162607-20-7
    • PS-9501
    • 5-methylthiophene boronic acid
    • DTXSID90370264
    • CS-W001235
    • ETHYL2,4-DIHYDROXYBENZOATE
    • 5-Methyl-2-thienylboric acid; 5-Methyl-2-thienylboronic acid
    • DB-009561
    • (5-methylthiophen-2-yl)boronic acid
    • MDL: MFCD01318166
    • Inchi: 1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
    • InChI Key: NRIYPIBRPGAWDD-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CC=C1C
    • BRN: 7019569

Computed Properties

  • Exact Mass: 142.02600
  • Monoisotopic Mass: 142.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.7

Experimental Properties

  • Color/Form: powder
  • Density: 1.25
  • Melting Point: 161.5-166.5 ºC
  • Boiling Point: 302.9°C at 760 mmHg
  • Flash Point: 137℃
  • Refractive Index: 1.55
  • PSA: 68.70000
  • LogP: -0.26370
  • Solubility: Not determined

(5-methylthiophen-2-yl)boronic acid Security Information

(5-methylthiophen-2-yl)boronic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (5-methylthiophen-2-yl)boronic acid

Introduction to (5-Methylthiophen-2-yl)boronic Acid (CAS No. 162607-20-7)

(5-Methylthiophen-2-yl)boronic acid (CAS No. 162607-20-7) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a boronic acid functional group with a 5-methylthiophenyl moiety. The combination of these functionalities endows the compound with a range of useful properties, making it a valuable reagent in various chemical reactions and applications.

The boronic acid functional group is known for its ability to form stable complexes with various organic and inorganic compounds, particularly through boronate ester formation. This property makes (5-methylthiophen-2-yl)boronic acid an excellent reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active molecules, pharmaceuticals, and advanced materials. The 5-methylthiophenyl substituent, on the other hand, provides additional electronic and steric effects that can influence the reactivity and selectivity of the compound in different chemical transformations.

Recent research has highlighted the potential of (5-methylthiophen-2-yl)boronic acid in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can be used as a building block for the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The unique electronic properties of the 5-methylthiophenyl group were found to enhance the binding affinity and selectivity of these inhibitors, leading to improved therapeutic outcomes.

In addition to its applications in medicinal chemistry, (5-methylthiophen-2-yl)boronic acid has also been explored for its potential in materials science. Research conducted at the University of California, Berkeley, showed that this compound can be used to synthesize highly conductive polymers with tunable electronic properties. The boronic acid group facilitates the formation of covalent bonds with other monomers, while the 5-methylthiophenyl substituent contributes to the overall stability and performance of the resulting materials.

The synthetic accessibility of (5-methylthiophen-2-yl)boronic acid has further enhanced its utility in various scientific disciplines. A straightforward synthetic route involves the reaction of 5-methylthiophene with borane-tetrahydrofuran complex followed by hydrolysis to form the boronic acid. This method is scalable and can be adapted to produce large quantities of the compound for industrial applications.

Moreover, recent advancements in computational chemistry have provided valuable insights into the electronic structure and reactivity of (5-methylthiophen-2-yl)boronic acid. Density functional theory (DFT) calculations have revealed that the boronic acid group significantly influences the electron density distribution around the 5-methylthiophenyl ring, which can be exploited to design more efficient catalytic systems and functional materials.

In conclusion, (5-methylthiophen-2-yl)boronic acid (CAS No. 162607-20-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a boronic acid functional group and a 5-methylthiophenyl substituent makes it an indispensable reagent for researchers and scientists working in these fields. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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